molecular formula C26H16Br2 B3025347 2,6-Dibromo-9,10-diphenylanthracene CAS No. 528609-98-5

2,6-Dibromo-9,10-diphenylanthracene

Cat. No. B3025347
CAS No.: 528609-98-5
M. Wt: 488.2 g/mol
InChI Key: VPRYGSKSLDELAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08927117B2

Procedure details

36.6 g (100 mmol) of 2,6-dibromoanthraquinone are dissolved in 600 ml of THF, the solution is cooled to −75° C., and 100 ml of a 2 M phenyllithium solution in THF are added dropwise. After 2 h, the mixture is allowed to come to RT, 50 ml of 4 M HCl are added, the mixture is partitioned between toluene and water, the organic phase is dried over Na2SO4, and the solvent is removed in vacuo. The residue is taken up in 350 ml of DMF, 68 g (350 mmol) of SnCl2 are added, and the mixture is brought to an internal temperature of 140° C. for 2 h. 180 ml of 2 M HCl are then added at about 40° C., and the precipitate is filtered off with suction, washed with water, EtOH and ethyl acetate and dried at 80° C. in vacuo. Recrystallisation from toluene gives 30.8 g (63 mmol, 63%) of an ochre solid, which is homogeneous according to TLC and 1H-NMR and is employed in this form in the subsequent reaction.
Quantity
36.6 g
Type
reactant
Reaction Step One
Name
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three
Name
Quantity
68 g
Type
reactant
Reaction Step Four
Name
Quantity
180 mL
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:15]=[CH:14][C:13]2[C:12](=O)[C:11]3[C:6](=[CH:7][CH:8]=[C:9]([Br:17])[CH:10]=3)[C:5](=O)[C:4]=2[CH:3]=1.[C:19]1([Li])[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1.Cl.Cl[Sn]Cl>C1COCC1>[Br:1][C:2]1[CH:15]=[CH:14][C:13]2[C:4](=[C:5]([C:2]3[CH:15]=[CH:14][CH:13]=[CH:4][CH:3]=3)[C:6]3[C:11]([C:12]=2[C:19]2[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=2)=[CH:10][C:9]([Br:17])=[CH:8][CH:7]=3)[CH:3]=1

Inputs

Step One
Name
Quantity
36.6 g
Type
reactant
Smiles
BrC1=CC=2C(C3=CC=C(C=C3C(C2C=C1)=O)Br)=O
Name
Quantity
600 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)[Li]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
50 mL
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
68 g
Type
reactant
Smiles
Cl[Sn]Cl
Step Five
Name
Quantity
180 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-75 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to come to RT
CUSTOM
Type
CUSTOM
Details
the mixture is partitioned between toluene and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic phase is dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
the solvent is removed in vacuo
WAIT
Type
WAIT
Details
the mixture is brought to an internal temperature of 140° C. for 2 h
Duration
2 h
FILTRATION
Type
FILTRATION
Details
the precipitate is filtered off with suction
WASH
Type
WASH
Details
washed with water, EtOH and ethyl acetate
CUSTOM
Type
CUSTOM
Details
dried at 80° C. in vacuo
CUSTOM
Type
CUSTOM
Details
Recrystallisation from toluene
CUSTOM
Type
CUSTOM
Details
gives 30.8 g (63 mmol, 63%) of an ochre solid, which
CUSTOM
Type
CUSTOM
Details
1H-NMR and is employed in this form in the subsequent reaction

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
BrC1=CC2=C(C3=CC=C(C=C3C(=C2C=C1)C1=CC=CC=C1)Br)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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